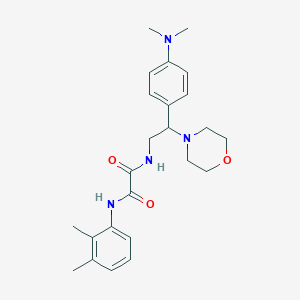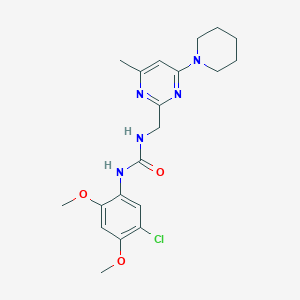![molecular formula C15H16N4OS2 B2420956 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea CAS No. 1334374-59-2](/img/structure/B2420956.png)
1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . The compound also includes a 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole) group . Thiazole is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .
Aplicaciones Científicas De Investigación
Chromogenic and Fluorogenic Sensing
1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea derivatives have shown potential in chromogenic and fluorogenic sensing. For instance, cyclo-Bis(urea-3,6-dichlorocarbazole) exhibits fluorescence quenching with pyrophosphate and fluoride ions, indicating its utility in detecting these anions. Additionally, its deprotonated form acts as a selective sensor for Zn2+ and Cu2+ cations through colorimetric changes (Ahmed et al., 2011).
Synthesis Methodologies
The synthesis of ureas, including those similar to 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, has been optimized to use safer, environmentally friendly methods. Traditional methods often used hazardous reagents like phosgene, but recent advancements utilize cleaner alternatives to minimize the production of hazardous materials (Bigi et al., 2000).
Fluorogenic Sensing Mechanism
Further exploration into the sensing mechanisms of similar compounds shows that cyclo-bis-(urea-3,6-dichlorocarbazole) forms complexes with CH3CO2- and H2PO4- through hydrogen bonding. This interaction leads to fluorescence enhancement, providing a basis for developing sensitive and selective sensors (Ahmed et al., 2012).
Antitumor Activity
Novel urea derivatives, including those structurally related to 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, have been synthesized and evaluated for their antitumor activities. Some derivatives have shown promising results, highlighting the potential for developing new therapeutic agents (Ling et al., 2008).
Oligomeric and Macrocyclic Ureas
The formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine has been studied, showing the potential for creating complex structures with specific chemical properties. This research opens avenues for the development of novel materials with tailored functionalities (Gube et al., 2012).
Propiedades
IUPAC Name |
1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-8-16-12-11(21-8)7-6-10-13(12)22-15(18-10)19-14(20)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMEJYXNYSUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)


![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2420878.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2420880.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2420881.png)


![N-(2,3-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420886.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)